molecular formula C19H20F3NO5S B11054298 4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine

4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine

Cat. No.: B11054298
M. Wt: 431.4 g/mol
InChI Key: PMBWYTDRXBMEOJ-UHFFFAOYSA-N
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Description

4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine is a complex organic compound with a molecular formula of C19H20F3NO5S and a molecular weight of 431.426 g/mol . This compound features a morpholine ring substituted with a phenoxymethyl group and a sulfonyl group attached to a trifluoromethyl-substituted methoxyphenyl ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine is unique due to its combination of a morpholine ring, phenoxymethyl group, and sulfonyl group attached to a trifluoromethyl-substituted methoxyphenyl ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C19H20F3NO5S

Molecular Weight

431.4 g/mol

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl-2-(phenoxymethyl)morpholine

InChI

InChI=1S/C19H20F3NO5S/c1-26-18-8-7-16(11-17(18)19(20,21)22)29(24,25)23-9-10-27-15(12-23)13-28-14-5-3-2-4-6-14/h2-8,11,15H,9-10,12-13H2,1H3

InChI Key

PMBWYTDRXBMEOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)COC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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